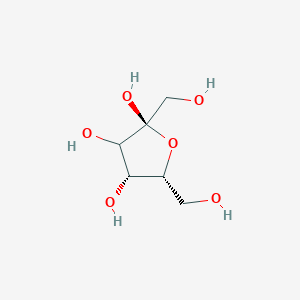

1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

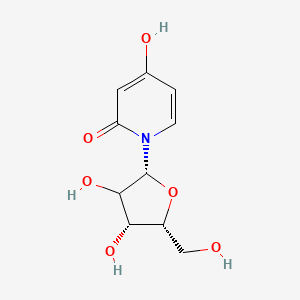

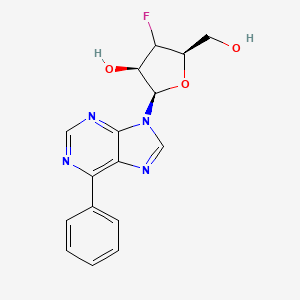

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite is a thymidine analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various fields of scientific research, including molecular biology, biochemistry, and medicinal chemistry . The compound is known for its ability to label cells and track DNA synthesis, making it a valuable tool in DNA replication studies .

Preparation Methods

The synthesis of 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite involves several steps:

Starting Material: The synthesis begins with the preparation of the nucleoside, 2’-fluoro-2’-deoxy-β-D-arabinofuranosyl thymine.

Protection: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.

Phosphitylation: The protected nucleoside is then reacted with a phosphoramidite reagent to introduce the 3’-CE phosphoramidite group.

Purification: The final product is purified using chromatographic techniques to ensure high purity

Industrial production methods typically involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding phosphate derivative.

Substitution: The DMT protecting groups can be removed under acidic conditions to expose the hydroxyl groups.

Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential in oligonucleotide synthesis

Common reagents used in these reactions include iodine for oxidation, trichloroacetic acid for deprotection, and tetrazole as an activator in the coupling reactions . The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities .

Scientific Research Applications

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.

Biology: The compound is used to label cells and track DNA synthesis, making it a valuable tool in cell cycle and DNA replication studies

Industry: The compound is used in the production of diagnostic kits and therapeutic agents

Mechanism of Action

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite exerts its effects by incorporating into replicated DNA. As a thymidine analog, it mimics the natural nucleoside thymidine and gets incorporated into the DNA strand during replication. This incorporation can disrupt the normal function of the DNA, leading to inhibition of DNA synthesis and cell proliferation . The compound targets the DNA polymerase enzyme, which is responsible for DNA replication .

Comparison with Similar Compounds

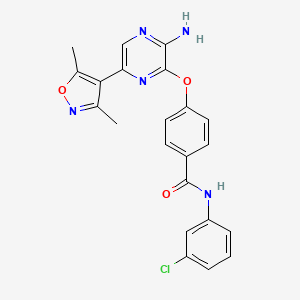

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance its stability and incorporation efficiency. Similar compounds include:

1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE phosphoramidite: Another nucleoside analog used in oligonucleotide synthesis.

5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A guanosine analog used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.

These compounds share similar applications but differ in their specific nucleobase modifications, which can influence their incorporation efficiency and stability .

Properties

Molecular Formula |

C40H48FN4O8P |

|---|---|

Molecular Weight |

762.8 g/mol |

IUPAC Name |

3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36?,38-,54?/m1/s1 |

InChI Key |

XUCJAZSCNJHDKP-UXIWORFLSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)

![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)

![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)